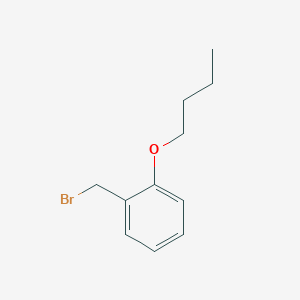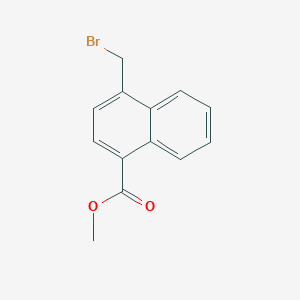
2-Amino-1-(morpholin-4-yl)propan-1-one hydrochloride
Vue d'ensemble
Description
2-Amino-1-(morpholin-4-yl)propan-1-one hydrochloride, also known as AMPOH, is an organic compound that has been studied for its various applications in scientific research. AMPOH is a white crystalline solid that is soluble in water, ethanol, and methanol, and is most commonly used as a catalyst in organic synthesis reactions. It has been studied for its ability to act as a precursor in the synthesis of various compounds, as well as its ability to act as a base in the synthesis of certain substances. In addition to its use in organic synthesis, AMPOH has also been studied for its potential applications in the field of biochemistry and physiology, as well as its potential use in laboratory experiments.
Applications De Recherche Scientifique
Overview
2-Amino-1-(morpholin-4-yl)propan-1-one hydrochloride is a chemical compound with potential applications in scientific research. While the direct references to its applications are limited, insights can be derived from studies involving structurally related compounds, showcasing their roles in various pharmacological and biochemical contexts. This analysis draws on literature related to the applications of morpholine derivatives and chemically analogous substances to infer the potential research applications of this compound.
Pharmacological Interest of Morpholine Derivatives
Morpholine derivatives have been highlighted for their broad spectrum of pharmacological activities. The structural presence of the morpholine ring is associated with diverse biological properties, suggesting that this compound could serve as a key scaffold in the development of novel therapeutic agents. Morpholine compounds have been explored for their potential in addressing various health conditions, highlighting the chemical moiety's significance in medicinal chemistry research (Asif & Imran, 2019).
Antimicrobial Potential
The antimicrobial potential of chitosan, a biopolymer, suggests a research avenue for morpholine derivatives, including this compound, in the development of antimicrobial agents. Chitosan's unique chemical structure and biological properties underline the importance of exploring structurally unique compounds for antimicrobial applications. This context positions morpholine-containing compounds as candidates for the formulation of new antimicrobial strategies, given their structural diversity and potential for chemical modification (Raafat & Sahl, 2009).
Cancer Therapy Applications
FTY720, a compound structurally distinct but relevant due to its pharmacological profile, demonstrates the utility of specific chemical structures in cancer therapy. The review of FTY720's antitumor efficacy across several cancer models provides a precedent for the investigation of this compound in oncological research. This illustrates the potential of morpholine derivatives in contributing to the development of novel anticancer therapies through mechanisms that may include S1PR-independent pathways (Zhang et al., 2013).
Gene Function Inhibition
Morpholino oligos have been utilized to inhibit gene function in various model organisms, showcasing their role in genetic studies. This application underscores the relevance of morpholine derivatives, including this compound, in molecular biology research. The ability to study gene function through the inhibition of specific mRNA transcripts with morpholino-based compounds suggests a valuable tool for genetic research and the study of gene expression regulation (Heasman, 2002).
Propriétés
IUPAC Name |
2-amino-1-morpholin-4-ylpropan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.ClH/c1-6(8)7(10)9-2-4-11-5-3-9;/h6H,2-5,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWMLIPTMXEEGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOCC1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24152-98-5 | |
| Record name | 1-Propanone, 2-amino-1-(4-morpholinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24152-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(methylsulfonyl)-5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazole](/img/structure/B3118654.png)
![1-(5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazol-1-yl)-1-ethanone](/img/structure/B3118656.png)
![Methyl 3-[5-({[(4-chloroanilino)carbonyl]oxy}methyl)-2-furyl]-2-thiophenecarboxylate](/img/structure/B3118671.png)
![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene](3-chlorophenyl)methanamine](/img/structure/B3118692.png)
![N-[2-(2-hydroxy-2-adamantyl)phenyl]cyclopropanecarboxamide](/img/structure/B3118698.png)

![methyl 3-[5-[(E)-2-cyano-2-phenylethenyl]furan-2-yl]thiophene-2-carboxylate](/img/structure/B3118719.png)
![N-phenyl-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine](/img/structure/B3118720.png)





